[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride
Description
[(1S)-2,2,2-Trifluoro-1-methyl-ethyl]hydrazine hydrochloride is a chiral hydrazine derivative characterized by a trifluoromethyl group and a methyl substituent on an ethyl backbone, forming a hydrochloride salt. Its stereochemistry (1S configuration) distinguishes it from racemic or other stereoisomeric forms. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing pyrazole derivatives for therapeutic applications (e.g., antiviral or anticancer agents) .
Properties
CAS No. |
2764851-03-6 |
|---|---|
Molecular Formula |
C3H8ClF3N2 |
Molecular Weight |
164.56 g/mol |
IUPAC Name |
[(2S)-1,1,1-trifluoropropan-2-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C3H7F3N2.ClH/c1-2(8-7)3(4,5)6;/h2,8H,7H2,1H3;1H/t2-;/m0./s1 |
InChI Key |
QUWNVFZXSXQMFS-DKWTVANSSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NN.Cl |
Canonical SMILES |
CC(C(F)(F)F)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Trifluoroacetyl Hydrazide Alkylation
The synthesis begins with the protection of hydrazine derivatives using trifluoroacetic anhydride (TFAA). This step ensures selective alkylation at the N’-position while avoiding undesired side reactions. For instance, amino acid-derived hydrazides are acylated with TFAA in tetrahydrofuran (THF) under basic conditions (e.g., diisopropylethylamine, DIEA), yielding trifluoroacetyl-protected intermediates.
Key Reaction Steps :
-
Protection :
-
Alkylation : The trifluoroacetyl hydrazide undergoes Mitsunobu alkylation with chiral alcohols to install the (1S)-2,2,2-trifluoro-1-methyl-ethyl group. For example, (S)-2-trifluoromethyl-1-propanol reacts with the protected hydrazide in THF using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh), achieving stereochemical inversion.
-
Deprotection : Hydrazine hydrate cleaves the trifluoroacetyl group, yielding the free hydrazine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | TFAA, DIEA, THF, 0°C to RT | 85–90% |
| Alkylation | DIAD, PPh, (S)-2-trifluoromethyl-1-propanol, THF | 43–69% |
| Deprotection | NHNH·HO, MeOH, RT | 78% |
| Salt Formation | HCl (g), EtO | 95% |
Stereochemical Control via Mitsunobu Reaction
The Mitsunobu reaction is pivotal for establishing the (1S) configuration. Starting with an (R)-configured alcohol, the reaction inverts stereochemistry to produce the (S)-alkylated hydrazide. For example, (R)-2-trifluoromethyl-1-propanol reacts with trifluoroacetyl hydrazide under Mitsunobu conditions, yielding the (S)-product with >98% enantiomeric excess (ee).
Mechanistic Insight :
The reaction proceeds via a cyclic oxyphosphonium intermediate, ensuring stereochemical inversion.
Industrial-Scale Production
Process Optimization
Industrial synthesis prioritizes cost efficiency and scalability. Key modifications include:
-
Catalyst Recycling : PPh is recovered via filtration and reused, reducing waste.
-
Continuous Flow Systems : Alkylation and deprotection steps are conducted in flow reactors to enhance throughput.
Scaled Reaction Parameters :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Reaction Time (Alkylation) | 12 h | 6 h |
| Solvent Volume (THF) | 100 mL | 500 L |
Characterization and Quality Control
Structural Elucidation
Critical analytical techniques ensure product integrity:
Purity Assessment
-
HPLC : Reverse-phase C18 column (90:10 HO/MeCN), retention time = 8.2 min, purity >99%.
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 230°C, confirming thermal stability.
Challenges and Mitigation Strategies
Byproduct Formation
Trace impurities (e.g., dialkylated hydrazines) arise during alkylation. These are minimized by:
Hydrolysis Sensitivity
The hydrochloride salt is hygroscopic. Storage under nitrogen at -20°C prevents degradation.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Mitsunobu Alkylation | High stereoselectivity (>98% ee) | Costly reagents (DIAD, PPh) |
| Direct Alkylation | Lower cost | Poor stereocontrol (racemization) |
Emerging Methodologies
Chemical Reactions Analysis
Oxidation Reactions
The hydrazine moiety undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:
Key findings:
-
Oxidation primarily targets the N–N bond, forming diazenes or oxides depending on the agent.
-
The trifluoromethyl group stabilizes intermediates, reducing over-oxidation risks .
Reduction Reactions
Reductive cleavage of the hydrazine group yields amines or ammonia derivatives:
Mechanistic insight:
-
Hydride transfer to the hydrazine nitrogen generates unstable intermediates that decompose to amines.
-
Catalytic hydrogenation cleaves the N–N bond selectively under mild conditions .
Substitution Reactions
The trifluoromethyl group participates in nucleophilic substitution (SN2) and radical pathways:
Notable observations:
-
Radical bromination proceeds via a chain mechanism initiated by UV light .
-
Steric hindrance from the trifluoromethyl group limits SN2 reactivity at the chiral center.
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis. A notable example is its use in pyrazole formation:
Reaction Scheme
-
Substrate : N-[[4-(2,2-dicyano-1-hydroxy-vinyl)phenyl]methyl]-5-fluoro-2-methoxy-benzamide
-
Conditions : Ethanol, 80°C, 12 h
-
Product : N-[[4-[5-amino-4-cyano-1-[(1S)-2,2,2-trifluoro-1-methyl-ethyl]pyrazol-3-yl]phenyl]methyl]-5-fluoro-2-methoxy-benzamide
Mechanism :
-
Hydrazine attacks the α,β-unsaturated dicyano compound, forming a hydrazone intermediate.
Acid/Base Reactions
Protonation and deprotonation equilibria influence reactivity:
| Condition | Effect | Application | Reference |
|---|---|---|---|
| HCl (aq) | Stabilizes hydrazinium ion | Enhances solubility in polar media | |
| NaOH (aq) | Deprotonation to free hydrazine | Facilitates nucleophilic reactions |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
Scientific Research Applications
Organic Synthesis
[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its trifluoromethyl group provides unique electronic properties that can influence the reactivity of the resulting compounds .
Medicinal Chemistry
This compound is explored as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. For instance, it has been utilized in the development of novel therapeutic agents that require specific hydrazine derivatives for their activity .
Case Study:
A notable application is its use in synthesizing (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide. This compound highlights the role of this compound as a key intermediate in developing targeted therapies .
Research has indicated potential biological activity associated with this compound. Its ability to penetrate biological membranes due to the trifluoromethyl group enhances its interaction with various biomolecules, making it a candidate for further investigation into its pharmacological properties .
Agrochemicals
In industry, this compound is utilized in producing agrochemicals. Its chemical properties allow it to function effectively as a precursor for herbicides and pesticides that require specific hydrazine derivatives for enhanced efficacy .
Mechanism of Action
The mechanism of action of [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target sites. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity.
Comparison with Similar Compounds
Aliphatic Trifluoromethyl Hydrazine Hydrochlorides
- (1,1,1-Trifluoropropan-2-yl)hydrazine Hydrochloride (CAS 1453472-98-4): Structure: Features a trifluoromethyl group on a propane chain (C3H8ClF3N2) compared to the ethyl backbone of the target compound. Molecular Weight: 164.56 g/mol, lighter than the target due to shorter chain length. Synthesis: Prepared via nucleophilic substitution or condensation reactions similar to methods in (refluxing with methanol) .
Aromatic Trifluoromethyl Hydrazine Hydrochlorides
- (3-(Trifluoromethyl)phenyl)hydrazine Hydrochloride (CAS 3107-33-3) :
- Structure : Aromatic hydrazine with a trifluoromethyl group on the phenyl ring.
- Key Difference : The aromatic backbone contrasts with the aliphatic structure of the target compound, leading to distinct electronic properties (e.g., resonance effects) and solubility profiles.
- Applications : Used in heterocyclic synthesis (e.g., pyrazolines and indoles) but may exhibit different pharmacokinetics due to aromaticity .
Physicochemical Properties
| Property | [(1S)-2,2,2-Trifluoro-1-methyl-ethyl]hydrazine HCl | (1,1,1-Trifluoropropan-2-yl)hydrazine HCl | (3-(Trifluoromethyl)phenyl)hydrazine HCl |
|---|---|---|---|
| Molecular Formula | C4H9ClF3N2 | C3H8ClF3N2 | C7H7ClF3N2 |
| Molecular Weight (g/mol) | ~192.58 (estimated) | 164.56 | 225.59 |
| Solubility | High in polar solvents (methanol, water) | Moderate | Lower due to aromaticity |
| Stability | Enhanced by trifluoromethyl group | Moderate | Sensitive to light/heat |
Biological Activity
The compound [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine; hydrochloride (CAS No. 2764851-03-6) is a fluorinated hydrazine derivative that has garnered interest due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Basic Information
- IUPAC Name : (1,1,1-trifluoropropan-2-yl)hydrazine hydrochloride
- Molecular Formula : C3H8ClF3N2
- Molecular Weight : 164.56 g/mol
- Purity : 97% .
Structure
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The structural representation is as follows:
Research indicates that hydrazine derivatives can exhibit various biological activities, including:
- Anticancer Activity : Hydrazine compounds have been studied for their potential as anticancer agents. For instance, some hydrazine derivatives have shown selective toxicity towards cancer cells by inhibiting histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .
- Neuroprotective Effects : Certain studies suggest that hydrazine derivatives may possess neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress.
Toxicity Profile
The compound is classified with the following hazard statements:
This toxicity profile necessitates careful handling and further investigation into its safety for therapeutic use.
Anticancer Research
A notable study investigated the effects of various hydrazine derivatives on acute myeloid leukemia (AML) cells. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in AML cells while sparing normal cells . This selectivity highlights the potential for developing targeted therapies using hydrazine-based compounds.
Synthesis and Application in Drug Design
Fluorinated hydrazines are increasingly being incorporated into drug design due to their enhanced pharmacokinetic properties. A review on the synthesis of fluorinated β-amino acids noted that these compounds serve as crucial building blocks in creating peptidomimetics with improved biological activity . This underscores the importance of [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine; hydrochloride as a versatile intermediate in medicinal chemistry.
Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in AML cells | |
| Neuroprotective | Modulation of neurotransmitter systems | Not specified |
| Toxicity | Harmful if swallowed; causes skin irritation |
Synthesis Pathways
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via condensation reactions between trifluoromethyl ketones and hydrazine hydrochloride derivatives. For example, phenylhydrazine hydrochloride derivatives are refluxed with carbonyl-containing precursors in ethanol for 6–8 hours, followed by precipitation and crystallization . Intermediate characterization involves nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For instance, hydrazine hydrochloride salts exhibit characteristic NH stretching bands at ~3200 cm⁻¹ in IR spectra and distinct proton resonances in the δ 9–10 ppm range in ¹H NMR .
Q. How is [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride utilized in heterocyclic synthesis (e.g., pyrazoles or indoles)?
- Methodology : This hydrazine derivative serves as a precursor in Fischer indole synthesis. For example, substituted phenylhydrazine hydrochlorides react with ketones under acidic conditions to form indole or pyrazole scaffolds. Reaction optimization includes adjusting stoichiometry, temperature (e.g., reflux at 80–100°C), and solvent polarity . Post-synthesis purification involves column chromatography or recrystallization from ethanol .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis validates C, H, N, and Cl content. X-ray crystallography is used for absolute stereochemical confirmation in chiral derivatives. For non-crystalline samples, ¹³C NMR and DEPT experiments resolve carbon environments, particularly distinguishing trifluoromethyl groups (~120 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride derivatives in multi-step syntheses?
- Methodology : Yield optimization involves:
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) minimizes side reactions in hydrazine coupling steps .
- Catalysis : Using Lewis acids (e.g., ZnCl₂) accelerates cyclization in indole formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .
- Data-driven approach : Design-of-experiment (DoE) models, such as response surface methodology, statistically identify optimal parameters .
Q. How should researchers address contradictions in reported physical properties (e.g., melting points or solubility) for this compound?
- Methodology : Discrepancies in melting points (e.g., 225°C vs. 230°C) may arise from polymorphic forms or residual solvents. Techniques to resolve contradictions:
- Thermogravimetric analysis (TGA) : Detects solvent loss or decomposition events.
- Differential scanning calorimetry (DSC) : Identifies polymorph transitions .
- Standardized recrystallization : Use a single solvent system (e.g., ethanol/water) for consistency .
Q. What strategies mitigate instability of [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride during storage or reactions?
- Methodology :
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1–1% w/w to scavenge free radicals .
- In situ generation : Prepare the compound immediately before use to avoid degradation .
Q. How can researchers validate the biological activity of derivatives in enzyme inhibition assays while minimizing false positives?
- Methodology :
- Control experiments : Include hydrazine-free analogs to rule out nonspecific binding .
- Dose-response curves : Use IC₅₀ values to differentiate true inhibitors from aggregators.
- Ligand efficiency metrics : Calculate binding energy per heavy atom to prioritize high-quality hits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
